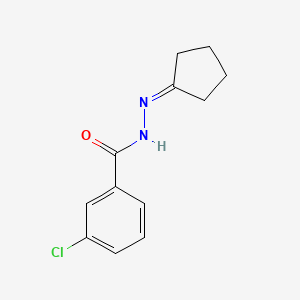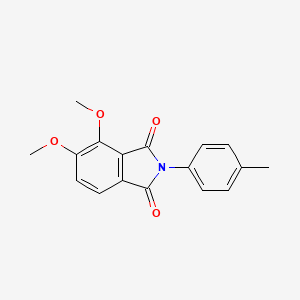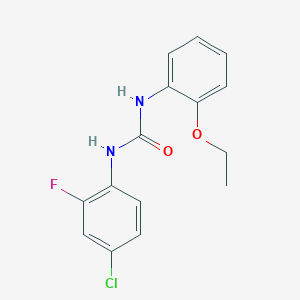
3-chloro-N'-cyclopentylidenebenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N’-cyclopentylidenebenzohydrazide is an organic compound with the molecular formula C12H13ClN2O It is a derivative of benzohydrazide, where the hydrazide group is substituted with a cyclopentylidene group and a chlorine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-cyclopentylidenebenzohydrazide typically involves the condensation of 3-chlorobenzohydrazide with cyclopentanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of 3-chloro-N’-cyclopentylidenebenzohydrazide follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-cyclopentylidenebenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of benzohydrazide oxides.
Reduction: Formation of cyclopentylideneamines.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
3-chloro-N’-cyclopentylidenebenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-N’-cyclopentylidenebenzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-cyclopentylidenebenzohydrazide
- 3-chloro-N’-cyclohexylidenebenzohydrazide
- 3-chloro-N’-cyclopentylidenebenzamide
Uniqueness
3-chloro-N’-cyclopentylidenebenzohydrazide is unique due to the specific substitution pattern on the benzene ring and the presence of the cyclopentylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
3-chloro-N-(cyclopentylideneamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-10-5-3-4-9(8-10)12(16)15-14-11-6-1-2-7-11/h3-5,8H,1-2,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQPAWDBISKOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC(=CC=C2)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopentyl-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5791323.png)

![N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5791335.png)


![N-{2-[(4-methylphenyl)amino]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}acetamide](/img/structure/B5791358.png)
![7-[(3-BROMOPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B5791369.png)


![1-cyclohexyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5791384.png)
![2-[3-Methyl-5-(4-propan-2-ylphenyl)pyrazol-1-yl]pyridine](/img/structure/B5791391.png)


![(2E)-3-(furan-2-yl)-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B5791406.png)
